

Technical Support Center: ONO-8590580 In Vivo Delivery

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Compound of Interest

Compound Name: ONO-8590580

Cat. No.: B609755

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **ONO-8590580** in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is **ONO-8590580** and what is its mechanism of action?

ONO-8590580 is a negative allosteric modulator (NAM) of the GABA(A) $\alpha 5$ receptor.^{[1][2][3]} It binds to the benzodiazepine binding site on GABA(A) receptors that contain the $\alpha 5$ subunit, which are highly expressed in the hippocampus.^{[4][5]} By negatively modulating the receptor, it enhances hippocampal memory function and has shown potential in preclinical models for improving cognitive deficits.^{[4][5][6]}

Q2: What is the recommended route of administration for in vivo studies?

ONO-8590580 has been shown to be orally available and effective in rodent models.^{[4][5][6]} Oral administration (p.o.) has been successfully used in rats at doses ranging from 1-20 mg/kg.^{[4][6]}

Q3: What are the reported effective doses of **ONO-8590580** in preclinical models?

In rat models, oral administration of **ONO-8590580** has been shown to be effective at the following doses:

- 3-20 mg/kg: Significantly prevented pharmacologically induced memory deficit.[4][6]
- 20 mg/kg: Improved cognitive deficits induced by scopolamine and MK-801 in the eight-arm radial maze test.[4] This dose also did not show anxiogenic-like or proconvulsant effects.[4][6]

Q4: What are the known binding affinity and functional activity of **ONO-8590580**?

ONO-8590580 binds to recombinant human $\alpha 5$ -containing GABA(A) receptors with a K_i of 7.9 nM.[4][5] It demonstrates functionally selective GABA(A) $\alpha 5$ NAM activity with a maximum inhibition of 44.4% and an EC_{50} of 1.1 nM for GABA-induced Cl^- channel activity.[4][5]

Troubleshooting Guide

| Observed Problem | Potential Cause | Suggested Solution |
|--|--|--|
| Precipitation of ONO-8590580 in dosing solution | Poor solubility of the compound in the chosen vehicle. | ONO-8590580 is soluble in DMSO at 60 mg/mL.[1] For in vivo formulations, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, which can achieve a concentration of 2 mg/mL.[1] Sonication is recommended to aid dissolution.[1] Ensure all components are fully dissolved before administration. |
| High variability in experimental results between animals | Inconsistent dosing volume or technique. Variability in oral absorption. | Ensure accurate and consistent administration volumes for all animals. For oral gavage, ensure proper technique to minimize stress and ensure the full dose is delivered to the stomach. Consider a brief period of fasting before oral dosing to standardize stomach content, but be mindful of potential effects on animal welfare and physiology. |
| Lack of expected cognitive enhancement effect | Sub-optimal dose for the specific animal model or experimental paradigm. Insufficient brain exposure. Issues with the experimental model itself. | A dose of 20 mg/kg p.o. has been shown to be effective in rats.[4][6] Consider a dose-response study to determine the optimal dose for your specific model. Orally administered ONO-8590580 (1-20 mg/kg) resulted in a 40-90% occupation of hippocampal GABA(A) $\alpha 5$ |

receptors one hour after administration in rats.[4][5][6] Ensure the timing of behavioral testing aligns with peak brain exposure. Verify the validity and sensitivity of your cognitive assessment model.

Observed adverse effects (e.g., sedation, anxiety)

Off-target effects at higher doses. Vehicle-related toxicity.

ONO-8590580 at 20 mg/kg p.o. did not show anxiogenic-like or proconvulsant effects in rats.[4] If adverse effects are observed, consider reducing the dose. Run a vehicle-only control group to rule out any effects of the formulation components.

Data Summary

Pharmacological Properties of ONO-8590580

| Parameter | Value | Species/System | Reference |
|---|--------|---|-----------|
| Binding Affinity (K _i) | 7.9 nM | Recombinant human α5-containing GABAA receptors | [4][5] |
| Functional Activity (EC ₅₀) | 1.1 nM | GABA-induced Cl ⁻ channel activity | [4][5] |
| Maximum Inhibition | 44.4% | GABA-induced Cl ⁻ channel activity | [4][5] |

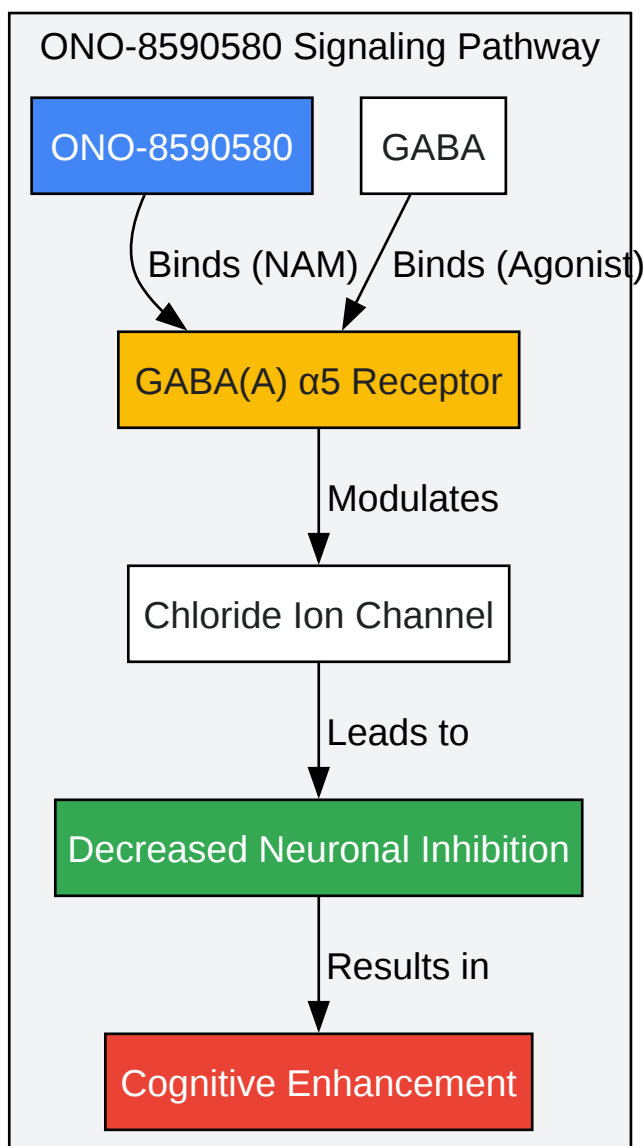
In Vivo Efficacy of ONO-8590580 (Oral Administration in Rats)

| Dose (mg/kg) | Effect | Model | Reference |
|--------------|--|----------------------------|---|
| 1-20 | 40-90% occupation of hippocampal GABA(A) $\alpha 5$ at 1 hour | - | [4] [5] [6] |
| 3-20 | Significant prevention of pharmacologically induced memory deficit | - | [4] [6] |
| 20 | Improvement of cognitive deficit induced by scopolamine and MK-801 | Eight-arm radial maze test | [4] |
| 20 | No anxiogenic-like or proconvulsant effects | - | [4] [6] |

Solubility and Formulation

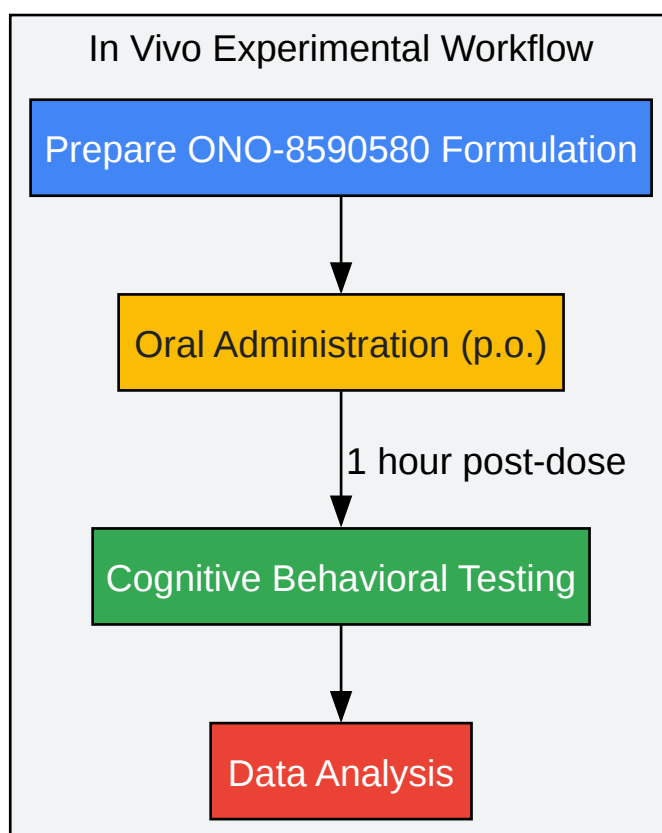
| Solvent/Vehicle | Concentration | Notes | Reference |
|--|----------------------|---------------------------|---------------------|
| DMSO | 60 mg/mL (159.39 mM) | Sonication is recommended | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (5.31 mM) | Sonication is recommended | [1] |

Visualizations



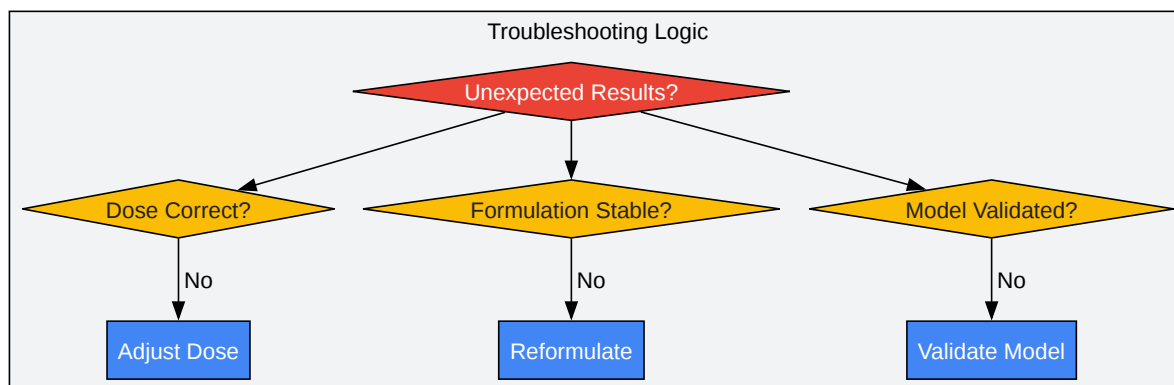
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Caption: Mechanism of action of **ONO-8590580**.



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Caption: General workflow for in vivo experiments.



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Caption: Troubleshooting decision tree.

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